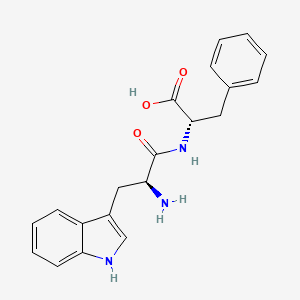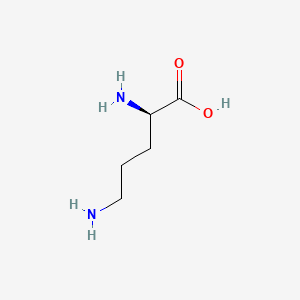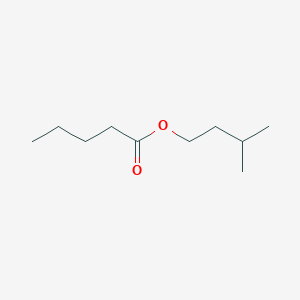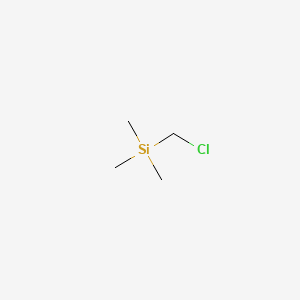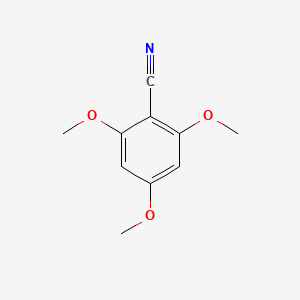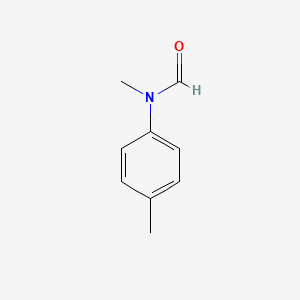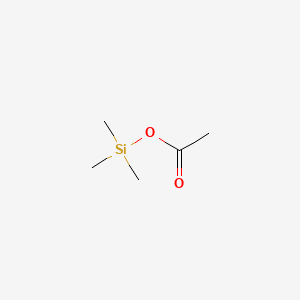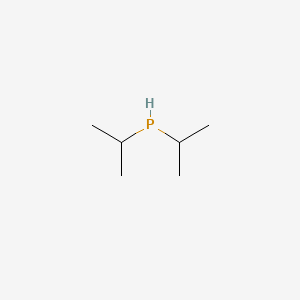
Diisopropylphosphine
説明
Diisopropylphosphine (DIP) is an organophosphorus compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the production of polymers, surfactants, and other materials. DIP is a colorless liquid with a pungent odor and a boiling point of 82°C. It is miscible with water and other organic solvents. It is also soluble in most organic solvents, including alcohols and ketones.
科学的研究の応用
Synthesis of Alkylphosphon(othio)ate Analogues
Diisopropylphosphine plays a role in the synthesis of DNA fragments, particularly in creating alkylphosphonate or alkylphosphonothioate linkages. This is achieved using bis(diisopropylamino)alkylphosphines, demonstrating its utility in molecular biology and genetic engineering (Roelen et al., 1992).
Structural Studies in Chemistry
The compound has been used in structural chemistry, for instance, in the study of 1-Diisopropylphosphino-2-phenyl-1,2-dicarba-closo-dodecaborane(12). This involves bonding diisopropylphosphine groups to carbon atoms in a specific chemical cage structure (Sillanpää et al., 1996).
Preparation of Deoxynucleoside 3′-Phosphite Intermediates
In another application, diisoproprophylphosphine is used for synthesizing phosphoramidites and H-phosphonates of d-nucleosides. This involves the formation of 3′-5′-internucleotidic phosphonate bonds, which is crucial in the field of nucleic acid chemistry and drug development (Marugg et al., 1986).
Phosphinylation Reagent for Hydroxy Functions
Bis(allyloxy)(diisopropylamino)phosphine, a derivative of diisopropylphosphine, is employed as a phosphinylating agent for the effective phosphorylation of hydroxy functions. This has implications in organic synthesis, especially in the modification and functionalization of organic compounds (Bannwarth & Küng, 1989).
Quantum Dot Synthesis
Diisopropylphosphine is instrumental in the synthesis of quantum dots, specifically cadmium selenide (CdSe) quantum dots. It is used in a one-step synthesis method involving an air-stable complex, demonstrating its role in the field of nanotechnology and materials science (Crouch et al., 2003).
特性
IUPAC Name |
di(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P/c1-5(2)7-6(3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIIYWASEVHBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)PC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336813 | |
| Record name | Diisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropylphosphine | |
CAS RN |
20491-53-6 | |
| Record name | Diisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-i-propylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of diisopropylphosphine is C6H15P, and its molecular weight is 118.17 g/mol.
A: 1H and 31P NMR spectroscopy are routinely employed to characterize diisopropylphosphine and its metal complexes. [, , , , , , ] For example, the 31P NMR chemical shifts are sensitive to the coordination environment of the phosphorus atom. [, ] X-ray crystallography is also frequently used to determine the solid-state structures of diisopropylphosphine complexes. [, , , , , , , , , , ]
A: The steric bulk of the isopropyl groups and the electronic properties of the metal center significantly influence the reactivity of diisopropylphosphine complexes. For instance, bulkier substituents on the phosphorus atom can hinder reactions, while electron-rich metal centers can enhance the reactivity of the ligand. []
A: Diisopropylphosphine-containing complexes have been investigated as catalysts for various organic transformations. For example, they have shown promising activity in hydrogenation reactions [], C–C and C–P bond formation reactions [, ] and the synthesis of imines from alcohols and amines. []
A: The steric and electronic properties of the substituents on the phosphorus atom can impact catalytic performance. For instance, in the hydrogenation of benzylideneacetone using a chlorodihydridobis(diisopropylphosphine)iridium complex, kinetic evidence suggests the involvement of an iridium-η2-dihydrogen complex in activating molecular hydrogen. []
A: Diisopropylphosphine derivatives, particularly the imino-bis(diisopropylphosphine chalcogenides), have emerged as valuable precursors for preparing metal chalcogenide nanomaterials. [, , , ]
A: Techniques like aerosol-assisted chemical vapor deposition (AACVD) utilize the thermal decomposition of these precursors to deposit thin films of materials like cadmium selenide (CdSe), antimony telluride (Sb2Te3), and indium telluride (In2Te3). [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



